MR 409

Endocrinology Growth Hormone Secretion Receptor Agonism

MR 409 (CAS 1445155-39-4) is a third-generation GHRH peptidomimetic with N-Me-Tyr1, D-Ala2, Asn8, and Arg29-NHCH3 substitutions. It is the only GHRH agonist with published dose-response survival data in the tMCAO ischemic stroke model—reducing mortality from 44% to 20% at 10 μg/day. It suppresses lung cancer xenograft growth by 48–66% while delivering 3.4× greater GH release than JI-38 and equivalent cardioprotection. Generic GHRH analogs lack these validated multi-endpoint profiles. For reproducible outcomes in neuroprotection, oncology, and cardiac repair, specify MR 409.

Molecular Formula C153H252N44O43
Molecular Weight 3395.9 g/mol
Cat. No. B15606928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR 409
Molecular FormulaC153H252N44O43
Molecular Weight3395.9 g/mol
Structural Identifiers
InChIInChI=1S/C153H252N44O43/c1-23-27-38-92(129(219)187-108(70-116(208)209)142(232)175-91(125(215)166-22)41-33-58-167-151(159)160)181-148(238)120(80(16)25-3)196-144(234)109(71-117(210)211)188-132(222)98(53-55-113(157)204)180-137(227)100(61-74(5)6)185-138(228)101(62-75(7)8)183-130(220)93(39-31-56-154)176-127(217)95(42-34-59-168-152(161)162)174-122(212)81(17)172-145(235)110(72-198)192-139(229)102(63-76(9)10)184-131(221)97(52-54-112(156)203)179-126(216)90(26-4)173-136(226)103(64-77(11)12)189-147(237)118(78(13)14)194-133(223)94(40-32-57-155)177-128(218)96(43-35-60-169-153(163)164)178-140(230)104(67-87-46-50-89(202)51-47-87)186-146(236)111(73-199)193-141(231)106(68-114(158)205)191-150(240)121(84(20)200)197-143(233)105(66-85-36-29-28-30-37-85)190-149(239)119(79(15)24-2)195-124(214)83(19)171-135(225)107(69-115(206)207)182-123(213)82(18)170-134(224)99(165-21)65-86-44-48-88(201)49-45-86/h28-30,36-37,44-51,74-84,90-111,118-121,165,198-202H,23-27,31-35,38-43,52-73,154-155H2,1-22H3,(H2,156,203)(H2,157,204)(H2,158,205)(H,166,215)(H,170,224)(H,171,225)(H,172,235)(H,173,226)(H,174,212)(H,175,232)(H,176,217)(H,177,218)(H,178,230)(H,179,216)(H,180,227)(H,181,238)(H,182,213)(H,183,220)(H,184,221)(H,185,228)(H,186,236)(H,187,219)(H,188,222)(H,189,237)(H,190,239)(H,191,240)(H,192,229)(H,193,231)(H,194,223)(H,195,214)(H,196,234)(H,197,233)(H,206,207)(H,208,209)(H,210,211)(H4,159,160,167)(H4,161,162,168)(H4,163,164,169)/t79-,80-,81-,82+,83-,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,118-,119-,120-,121-/m0/s1
InChIKeyJXOVGPGYDSUMMZ-OXEXIPAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MR 409 for Preclinical Procurement: A Potent GHRH Agonist for Endocrine, Cardiac, and Neuroprotective Research


MR 409 (CAS 1445155-39-4) is a synthetic peptidomimetic agonist of the growth hormone-releasing hormone (GHRH) receptor, designed as a third-generation analog based on the JI-series scaffold [1]. It is a 29-amino acid peptide modified with N-Me-Tyr1, D-Ala2, Asn8, and Arg29-NHCH3 substitutions, giving it a molecular weight of ~3394.9 Da [1]. MR 409 exhibits potent endocrine activity by stimulating pituitary growth hormone (GH) release and has documented extra-pituitary effects, including direct modulation of IGF-1 secretion, cardioprotection, neurogenesis enhancement, and paradoxical in vivo tumor suppression, distinguishing it from earlier GHRH agonists like JI-38 [2].

Why MR 409 Cannot Be Substituted with Generic GHRH Agonists for Specialized Biomedical Sourcing


Substitution of MR 409 with other in-class GHRH agonists such as JI-38 or structurally similar analogs (e.g., MR-356, MR-406) is not scientifically justified due to quantifiable differences in endocrine potency, receptor binding kinetics, and in vivo efficacy across multiple disease models [1]. While MR-406 shows slightly superior in vitro binding (IC50 0.93 nM vs 1.01 nM for MR-409), MR-409 demonstrates a unique profile of combined high GH-release potency, significant in vivo tumor suppression (up to 65.6% in certain lung cancer xenografts), and verified neuroprotective effects in cerebral ischemia models that are not replicated identically by its closest structural analogs [2]. Furthermore, as a patented compound developed in the Schally laboratory, MR-409 represents a specific molecular entity with a defined substitution pattern (N-Me-Tyr1, D-Ala2, Asn8, Arg29-NHCH3) that cannot be replicated by generic GHRH(1-29)NH2 or earlier JI-series agonists, making precise sourcing critical for reproducible research [1].

Quantitative Differentiation Evidence for MR 409 Relative to Closest Analogs and Alternatives


Subcutaneous GH-Releasing Potency of MR 409 is 2.2–3.4× Greater Than JI-38 In Vivo

When administered subcutaneously (s.c.) at an equivalent dose of 3 μg/kg in rats, MR-409 generated serum GH levels that correspond to a relative potency of approximately 2.24-fold greater than JI-38 at 15 minutes and 3.4-fold greater at 30 minutes post-injection [1]. In contrast, MR-356 (N-Me-Tyr1-JI-38) showed only 1.45-fold and 1.35-fold enhancement over JI-38 at the same time points, while MR-406 demonstrated 2.69-fold and 4.02-fold enhancements, respectively [1]. This demonstrates that MR-409 occupies a high-potency tier within the MR-series, offering a 3.4-fold improvement in sustained GH release over the prior-generation JI-38 benchmark [1].

Endocrinology Growth Hormone Secretion Receptor Agonism

Receptor Binding Affinity of MR 409 is 2.7× Higher than JI-38 at the Human Pituitary GHRH Receptor

In competitive radioligand binding assays using 125I-labeled [His1, Nle27]-hGHRH(1-32)NH2 and membrane receptors from human anterior pituitary cells, MR-409 exhibited an IC50 of 1.01 nM, corresponding to a relative affinity 7.57-fold higher than the natural ligand hGHRH(1-29)NH2 (IC50 = 7.65 nM) and 2.71-fold higher than JI-38 (IC50 = 2.74 nM) [1]. Among the closest structural analogs, MR-406 showed a slightly better IC50 of 0.93 nM (8.22× vs hGHRH and 2.95× vs JI-38), while MR-356 was nearly identical to MR-409 with an IC50 of 1.02 nM (7.50× vs hGHRH and 2.69× vs JI-38) [1]. This places MR-409, MR-356, and MR-406 in the same high-affinity cluster, but MR-409 provides a distinct balance of binding and endocrine potency [1].

Receptor Pharmacology Binding Kinetics Pituitary Biology

MR 409 Suppresses In Vivo Lung Cancer Xenograft Growth by 48–66% in Nude Mice

In a study evaluating the paradoxical in vivo anti-tumor effects of GHRH agonists, MR-409 administered subcutaneously at 5 μg/day for 4–8 weeks significantly suppressed the growth of three human lung cancer xenografts in nude mice: HCC827 tumors by 48.2%, H460 tumors by 48.7%, and H446 small cell lung cancer tumors by 65.6%, compared to untreated controls [1]. This in vivo tumor suppression occurred despite MR-409 acting as a mitogenic and anti-apoptotic agent in vitro on the same cancer cell lines, highlighting a unique pharmacodynamic inversion [1]. Notably, MR-356 (a close analog) was separately shown to lower serum IGF-1 and inhibit tumor growth in a gastric cancer xenograft model (NCI-N87), but direct head-to-head xenograft data between MR-409 and MR-356 in the same model are not available in the primary literature [2].

Cancer Biology Xenograft Tumor Models Drug Development

MR 409 Reduces tMCAO-Induced Mortality from 44% to 20% and Enhances Endogenous Neurogenesis in Ischemic Mice

In a mouse model of transient middle cerebral artery occlusion (tMCAO), long-term treatment with MR-409 (10 μg/mouse/day, s.c.) significantly reduced mortality: 22 out of 50 mice (44%) died in the untreated tMCAO group, compared to only 10 out of 50 mice (20%) in the high-dose MR-409 group [1]. A lower dose (5 μg/mouse/day) resulted in 17 out of 50 deaths (34%), indicating dose-dependent protection [1]. Furthermore, MR-409 treatment enhanced the proliferation of neural stem cells, inhibited apoptosis following oxygen-glucose deprivation-reperfusion in vitro, and activated neuroplasticity pathways (AKT/CREB and BDNF/TrkB), effects mechanistically linked to improved neurological functional recovery [1]. No equivalent published tMCAO survival data exist for JI-38, MR-356, or MR-406, making this a unique dataset anchored specifically to MR-409 [1].

Neuroprotection Ischemic Stroke Neural Regeneration

MR 409 Inhibits IGF-1 Secretion in Cancer Cells More Potently than GHRH(1-29)NH2 In Vitro

In MCF-7 breast cancer cells stimulated with recombinant human growth hormone (rhGH, 1 μg/mL), co-treatment with MR-409 at 1 μM reduced IGF-1 secretion to 594.6 pg/mL, representing a stimulation above control of only 64.7 pg/mL, compared to 551.1 pg/mL stimulation induced by rhGH alone [1]. In comparison, the natural ligand GHRH(1-29)NH2 at the same concentration (1 μM) reduced IGF-1 secretion to 692.7 pg/mL, corresponding to a residual stimulation of 162.8 pg/mL [1]. Thus, MR-409 was approximately 2.5-fold more effective than GHRH(1-29)NH2 at suppressing rhGH-induced IGF-1 secretion in this breast cancer model. A similar trend was observed in J82 bladder cancer cells [1].

Cancer Endocrinology IGF-1 Axis Tumor Secretion

MR 409 Demonstrates Cardioprotective Efficacy in Rat Myocardial Infarction Model Comparable to JI-38 But with Superior Endocrine Potency

In a rat model of permanent left anterior descending coronary artery ligation, MR-409 administered at 50 μg/kg s.c. twice daily for 4 weeks was tested alongside JI-38 and MR-356 for cardiac remodeling outcomes. All three agonists (JI-38, MR-356, MR-409) significantly reduced infarct scar size compared to the placebo group, and the protective effects on ejection fraction preservation were statistically indistinguishable among the three treatment groups [1]. However, MR-409 provides this level of cardioprotection while simultaneously offering 3.4-fold greater GH-releasing potency than JI-38 upon subcutaneous administration—a functional advantage that may be relevant when dual endocrine-cardiac endpoints are being evaluated [1].

Cardiology Myocardial Infarction Reverse Remodeling

High-Impact Procurement Scenarios for MR 409 Based on Quantitative Differentiation Evidence


Cerebral Ischemia and Neural Regeneration Research Programs

MR 409 is the only GHRH agonist with published dose-response survival data in the tMCAO mouse model of ischemic stroke, demonstrating a reduction in mortality from 44% to 20% at 10 μg/day dosing [1]. Its mechanism, involving AKT/CREB and BDNF/TrkB pathway activation, makes it uniquely suited for preclinical studies of neuroprotection, neurogenesis, and post-stroke functional recovery. Procurement of MR-409, rather than alternative GHRH analogs lacking validated neuroprotective data, is essential for obtaining reproducible neurological outcomes in stroke research [1].

Oncology Studies Investigating the Paradoxical In Vivo Tumor Suppression by GHRH Agonists

MR 409 provides a unique tool for investigating the in vitro-to-in vivo functional inversion of GHRH receptor signaling in cancer, where it suppresses lung cancer xenograft growth by 48–66% despite acting as a mitogen in cell culture [1]. Its potent suppression of tumoral IGF-1 secretion (2.5× more effective than native GHRH(1-29)NH2) also makes it a critical reagent for studies of the GH/IGF-1 axis in tumor biology [2]. Sourcing MR-409 specifically is required, as other GHRH agonists like MR-356 lack published comparative data across the same panel of lung cancer xenografts used to establish its anti-tumor efficacy [1].

Endocrine Research Requiring Maximal GH Secretion Stimulation in Rodent Models

For protocols where high-amplitude GH release is the primary endpoint, MR 409 offers 3.4× greater potency than the well-characterized JI-38 benchmark at 30 minutes post-subcutaneous injection [1]. Its receptor binding affinity (IC50 = 1.01 nM) is 7.57× greater than the natural ligand hGHRH(1-29)NH2, making it a superior tool for pituitary GHRH receptor occupancy and signaling studies [1]. MR-409's defined potency advantage over JI-38 and its specific position within the MR-series affinity hierarchy justify its selection over older JI-series analogs for studies requiring robust and sustained GH secretion [1].

Cardioprotection Studies Targeting Post-Infarction Remodeling with Concurrent GH Axis Activation

MR 409 provides equivalent cardioprotection (infarct scar reduction, ejection fraction preservation) to both JI-38 and MR-356 in the rat myocardial infarction model, based on direct head-to-head comparison [1]. However, its superior endocrine potency means that when combined cardiac and endocrine endpoints are of interest, MR-409 delivers the same tissue-level repair efficacy with substantially greater systemic GH activation–a dual advantage not available from JI-38 [1]. This makes MR-409 the preferred procurement choice for studies investigating GHRH agonist effects on myocardial repair and concurrent metabolic or endocrine readouts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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